molecular formula C8H10N2O B1592171 N-(4-methylpyridin-3-yl)acetamide CAS No. 52090-68-3

N-(4-methylpyridin-3-yl)acetamide

Cat. No.: B1592171
CAS No.: 52090-68-3
M. Wt: 150.18 g/mol
InChI Key: WRPYDRDMRXJIJA-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-methylpyridin-3-yl)acetamide can be synthesized through several methods. One common method involves the reaction of 4-methylpyridin-3-amine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine reacting with acetic anhydride to form the acetamide derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 4-methylpyridin-3-amine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-(4-methylpyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylpyridin-2-yl)acetamide
  • N-(5-bromo-2-methylpyridin-3-yl)acetamide
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

Uniqueness

N-(4-methylpyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable in various research and industrial contexts .

Biological Activity

N-(4-methylpyridin-3-yl)acetamide is a compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications in various scientific domains.

This compound has the chemical formula C8H10N2OC_8H_{10}N_2O and is characterized by a pyridine ring substituted with an acetamide group. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically relevant derivatives .

The specific biological targets and mechanisms of action for this compound remain largely uncharacterized. However, similar compounds typically interact with biological systems through:

  • Receptor Binding : Many pyridine derivatives exhibit affinity for specific receptors, potentially influencing signaling pathways.
  • Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as inflammation and cell proliferation.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial properties. It has been investigated for its ability to inhibit the growth of various bacterial strains, suggesting a role in combating infections. The minimum inhibitory concentration (MIC) values for related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could have implications for treating conditions such as arthritis or other inflammatory diseases.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, cytotoxicity was evaluated against human prostate (PC-3), breast (MCF-7), and lung (A549) cancer cell lines. Results indicated varying degrees of inhibition in cell proliferation, with some derivatives demonstrating significant anticancer activity .

Cell Line Inhibition (%) at 10 µM
PC-335%
MCF-738%
A54932%

These findings suggest that modifications to the compound's structure could enhance its anticancer efficacy.

Pharmacological Applications

This compound is being explored for its potential therapeutic applications beyond antimicrobial and anticancer activities. Its role as a building block in the synthesis of more complex pharmaceutical agents highlights its importance in drug development .

Properties

IUPAC Name

N-(4-methylpyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-3-4-9-5-8(6)10-7(2)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPYDRDMRXJIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609801
Record name N-(4-Methylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52090-68-3
Record name N-(4-Methyl-3-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52090-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To solution of 3-amino-4-methylpyridine (540.2 mg, 5.0 mmol, 1 equiv) in dichloromethane (20 mL) was added pyridine (0.8 mL, 10.0 mmol, 2 equiv) and acetic anhydride (0.57 mL, 6.0 mmol, 1.2 equiv). The resultant solution was stirred at room temperature for 16 h and concentrated in vacuo to provide a crude residue. The residue was diluted with dichloromethane (200 mL), and washed with saturated sodium bicarbonate aqueous solution (50 mL) and brine (50 mL). The organic layer was separated, dried over sodium sulfate, and concentrated in vacuo to yield 3-acetylamino-4-methylpyridine (400.2 mg) as yellow solid which was used without further purification.
Quantity
540.2 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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